Allantoic acid
Overview
Description
Allantoic acid is an organic compound with the chemical formula C₄H₈N₄O₄. It is a crystalline acid obtained by the hydrolysis of allantoin. In nature, this compound is produced from allantoin by the enzyme allantoinase, which is encoded by the gene AllB in Escherichia coli and other bacteria .
Mechanism of Action
Target of Action
The primary target of allantoic acid is the enzyme allantoate amidohydrolase . This enzyme is found in organisms like Escherichia coli . Allantoate amidohydrolase plays a crucial role in the metabolism of this compound, facilitating its conversion into other compounds .
Mode of Action
this compound is produced from allantoin by the enzyme allantoinase . This enzyme, encoded by the gene AllB in Escherichia coli and other bacteria, catalyzes the hydrolysis of allantoin to form this compound .
Biochemical Pathways
this compound is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization in plants . It is produced from uric acid, a degradation product of nucleic acids, by the action of urate oxidase (uricase) . This compound is involved in increasing stress tolerance in plants, activating ABA (abscisic acid) biosynthetic genes which in turn activate downstream stress-related genes .
Pharmacokinetics
It is known that this compound is a major metabolic intermediate in most organisms . It is produced from uric acid and is found in various products such as oral hygiene products, shampoos, lipsticks, anti-acne products, sun care products, and clarifying lotions .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in plants, this compound serves as an important nitrogen form transported from source to sink . It activates many known intermediate stress pathway genes and hormones for offering stress tolerance .
Action Environment
The action of this compound can be influenced by environmental factors. For example, in plants, the expression of genes coding for ureide permease, which transports this compound, is upregulated under nitrogen-deficient conditions . This suggests that the action and efficacy of this compound can be influenced by the availability of nutrients in the environment .
Biochemical Analysis
Biochemical Properties
Allantoic acid is an intermediate product of purine catabolic pathway . It interacts with the enzyme allantoinase, which catalyzes the conversion of allantoin to this compound . This interaction is crucial in the biochemical reactions involving nitrogen mobilization in plants .
Cellular Effects
This compound plays a significant role in various types of cells and cellular processes. It influences cell function by participating in nitrogen mobilization, thereby supporting plant growth and development . It also activates stress-responsive genes and reactive oxygen species (ROS) scavenging enzymes, enhancing tolerance against stress conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme allantoinase. This enzyme catalyzes the conversion of allantoin to this compound, exerting its effects at the molecular level . The process involves binding interactions with the enzyme, leading to changes in gene expression related to nitrogen mobilization and stress tolerance .
Metabolic Pathways
This compound is involved in the purine catabolic pathway . It interacts with the enzyme allantoinase, which is a part of this metabolic pathway
Transport and Distribution
This compound is transported to the aerial part of plants through ureide permease, where it activates many known intermediate stress pathway genes and hormones for offering stress tolerance
Preparation Methods
Synthetic Routes and Reaction Conditions: Allantoic acid can be synthesized through the hydrolysis of allantoin. The reaction involves the use of water and heat to break down allantoin into this compound. The reaction conditions typically include a controlled temperature and pH to ensure the complete conversion of allantoin to this compound .
Industrial Production Methods: In industrial settings, the production of high-purity allantoin involves dissolving allantoin in hot water, followed by the addition of an organic solvent. This process effectively removes impurities such as this compound, carbamide, glycoluril, and biuret from allantoin, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Allantoic acid undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to form urea and ureidoglycolate.
Oxidation: this compound can be oxidized to produce carbon dioxide, ammonia, and glyoxylate.
Major Products Formed:
Hydrolysis: Urea and ureidoglycolate
Oxidation: Carbon dioxide, ammonia, and glyoxylate
Scientific Research Applications
Allantoic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: this compound is used as a precursor in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its role in nitrogen metabolism. It is an intermediate product in the purine catabolic pathway and helps in nitrogen mobilization in plants .
Medicine: this compound has potential therapeutic applications due to its ability to modulate stress responses in plants. It is being explored for its role in enhancing stress tolerance and improving crop yields .
Industry: In the industrial sector, this compound is used in the production of high-purity allantoin, which is a key ingredient in skincare and cosmetic products .
Comparison with Similar Compounds
Properties
IUPAC Name |
2,2-bis(carbamoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLJNSWZCHRKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059187 | |
Record name | Bis((aminocarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Allantoic acid | |
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Record name | Allantoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-16-1 | |
Record name | Allantoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2-bis[(aminocarbonyl)amino]- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Bis((aminocarbonyl)amino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diureidoacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.487 | |
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Record name | ALLANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WGT7SHWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allantoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181 °C | |
Record name | Allantoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are allantoin and allantoic acid, and why are they important in certain plants?
A1: Allantoin and this compound are nitrogen-containing compounds called ureides. In certain plants, particularly legumes like soybeans and cowpeas, they serve as the primary transport forms of nitrogen from the nitrogen-fixing root nodules to the rest of the plant [, , , , , ].
Q2: Where are allantoin and this compound synthesized in legume nodules?
A2: Research suggests that the synthesis of allantoin and this compound occurs in the plant cell cytosol of the nodules, not within the nitrogen-fixing bacteroids themselves [, , ].
Q3: How are allantoin and this compound transported within the plant?
A3: These ureides are primarily transported through the plant's vascular system, specifically the xylem, which carries water and nutrients from roots to shoots [, , , ].
Q4: Do all soybean cultivars degrade this compound in the same way?
A4: Interestingly, research suggests that different soybean cultivars may utilize different enzymatic pathways for this compound degradation. For instance, the cultivar Maple Arrow relies on the allantoate amidinohydrolase pathway, while the cultivar Williams utilizes the allantoate amidohydrolase pathway []. This difference could have implications for nitrogen use efficiency and response to stress.
Q5: How does manganese (Mn) nutrition affect ureide degradation in soybean?
A5: The allantoate amidohydrolase enzyme involved in ureide breakdown in some soybean cultivars requires manganese as a cofactor [, ]. Consequently, manganese deficiency can hinder ureide degradation, leading to their accumulation in leaves and potentially inhibiting nitrogen fixation [].
Q6: Can manipulating ureide transport impact plant growth and development?
A6: Studies have shown that overexpressing ureide permease transporters (UPS) in non-fixing soybean plants can enhance the transport of ureides. This, in turn, can lead to increased ureide synthesis, improved nitrogen and carbon assimilation, enhanced photosynthesis, and ultimately, better plant growth and seed yield [].
Q7: Does this compound play a signaling role in soybean plants?
A7: There is evidence to suggest that this compound may act as a signaling molecule, communicating nitrogen status from the nodules to the leaves. Studies have shown that this compound can inhibit constitutive nitrate reductase activity (cNRA) in soybean leaves, possibly regulating nitrogen assimilation from different sources [].
Q8: What is the role of purine metabolism in allantoin and this compound synthesis?
A8: In plants and some microorganisms, allantoin and this compound are synthesized through the breakdown of purines, nitrogen-containing compounds found in DNA and RNA [, , , , , , , , ].
Q9: Which enzymes are involved in the purine catabolism pathway leading to this compound?
A9: The key enzymes include:
- Allantoicase: Hydrolyzes this compound to urea and glyoxylate (in some organisms) [, , , , , , , , ].
Q10: How does the inhibitor allopurinol affect ureide synthesis?
A10: Allopurinol is a known inhibitor of xanthine dehydrogenase, a key enzyme in the purine degradation pathway. Studies have shown that treating soybean plants with allopurinol significantly reduces the levels of allantoin and this compound, leading to the accumulation of xanthine in the nodules []. This confirms the role of the purine degradation pathway in ureide biosynthesis.
Q11: How do oxygen levels influence ureide synthesis in cowpea nodules?
A11: Studies using cell-free extracts from cowpea nodules demonstrated that oxygen levels significantly influence ureide synthesis. Low oxygen concentrations, which suppressed uricase activity, led to decreased ureide synthesis and increased uric acid accumulation. Conversely, higher oxygen levels stimulated uricase activity, leading to increased ureide synthesis, primarily allantoin []. This highlights the crucial role of uricase and oxygen availability in regulating ureide biosynthesis.
Q12: Do other organisms besides plants utilize this compound?
A12: Yes, this compound is found in various organisms, including fungi, bacteria, and animals, although its specific roles and metabolic pathways may differ [, , , , , ].
Q13: How do mosquitoes utilize this compound?
A13: Recent research revealed an unexpected pathway in Aedes aegypti mosquitoes where uric acid is converted to urea through an amphibian-like uricolytic pathway involving allantoin and this compound as intermediates []. This finding has significant implications for understanding mosquito nitrogen metabolism and could lead to new mosquito control strategies.
Q14: Can this compound and related compounds act as attractants or repellents for organisms?
A14: Interestingly, certain concentrations of this compound have been shown to repel dauerlarvae of the insect-parasitic nematode Neoaplectana carpocapsae, while other purine-related compounds like uric acid, xanthine, and allantoin act as attractants for the nematode []. This suggests a potential role for these compounds in ecological interactions and host-seeking behavior.
Q15: What analytical techniques are used to study allantoin and this compound in plants?
A15: Various methods have been employed to quantify and analyze allantoin and this compound in plant tissues and xylem sap, including:
- Spectrophotometry: This method, often coupled with specific colorimetric reagents like phenylhydrazine, allows for the quantification of ureides based on their absorbance properties [, , ].
- High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and selective method for separating and quantifying allantoin and this compound in complex plant extracts [, , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for measuring ureide concentrations and can also be used for stable isotope labeling studies to trace the fate of nitrogen in plants [].
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